REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:12][CH3:13])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([CH:8]=1)[NH2:7].O.O.[Sn](Cl)Cl>C(OCC)(=O)C>[NH2:9][C:5]1[CH:4]=[C:3]([CH2:12][CH3:13])[C:2]([Cl:1])=[CH:8][C:6]=1[NH2:7] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(N)C1)[N+](=O)[O-])CC
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 22h
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between 1M aqueous sodium hydroxide (500 ml) and ethyl acetate (500 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (250 ml)
|
Type
|
WASH
|
Details
|
the combined organic solutions were washed with saturated aqueous sodium chloride (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)CC)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |